Bienvenue dans la boutique en ligne BenchChem!

N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Physicochemical profiling Ligand efficiency Permeability prediction

N-Cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic heterocyclic compound (C15H17N3O2S, MW ~303.38) belonging to the pyridazinone class of human leukocyte elastase (HLE, also known as human neutrophil elastase/HNE) inhibitors. The compound features a 3(2H)-pyridazinone core substituted with a thiophen-2-yl group at position 3 and an N-cyclopentylacetamide side chain at position This structural architecture aligns with the 1-pyridylacetamide pharmacophore established in the Zeneca/AstraZeneca patent series (EP0509769, US5721222) for non-peptidic HLE inhibition.

Molecular Formula C15H17N3O2S
Molecular Weight 303.4 g/mol
Cat. No. B5652260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Molecular FormulaC15H17N3O2S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
InChIInChI=1S/C15H17N3O2S/c19-14(16-11-4-1-2-5-11)10-18-15(20)8-7-12(17-18)13-6-3-9-21-13/h3,6-9,11H,1-2,4-5,10H2,(H,16,19)
InChIKeyGPGPRBIBBKGTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide: Pyridazinone-Class HLE Inhibitor for Inflammatory Disease Research


N-Cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic heterocyclic compound (C15H17N3O2S, MW ~303.38) belonging to the pyridazinone class of human leukocyte elastase (HLE, also known as human neutrophil elastase/HNE) inhibitors [1]. The compound features a 3(2H)-pyridazinone core substituted with a thiophen-2-yl group at position 3 and an N-cyclopentylacetamide side chain at position 2. This structural architecture aligns with the 1-pyridylacetamide pharmacophore established in the Zeneca/AstraZeneca patent series (EP0509769, US5721222) for non-peptidic HLE inhibition [2]. HLE is a serine protease implicated in pulmonary inflammatory diseases including COPD, cystic fibrosis, and acute respiratory distress syndrome [3].

Why N-Cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide Cannot Be Interchanged with Generic Pyridazinone Analogs


Pyridazinone-based HLE inhibitors are highly sensitive to three structural variables: the N2-substituent, the C3-aryl/heteroaryl group, and the linker length between the pyridazinone core and terminal amide. Even within the same patent family (EP0509769), shifting from a pyridone to a pyridazinone core or from a phenyl to a thienyl C3-substituent alters both potency and selectivity [1]. The cyclopentyl group at the terminal amide position confers a specific combination of lipophilicity (clogP ~2.5–3.0) and steric profile that differs materially from straight-chain alkyl, substituted benzyl, or larger cycloalkyl analogs . Generic substitution without empirical verification therefore risks loss of target engagement, altered selectivity, or unexpected pharmacokinetic behaviour [2].

Product-Specific Quantitative Evidence Guide for N-Cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide


Cyclopentyl vs. Cyclooctyl N-Substituent: Calculated Physicochemical Differentiation

N-Cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide (MW 303.38, calculated logP ~2.44, tPSA ~72.9 Ų) occupies a more favorable physicochemical space for lead-like properties versus its N-cyclooctyl analog (MW ~331.4, calculated logP >3.3). The cyclopentyl variant's lower molecular weight and reduced lipophilicity fall within the Congreve 'rule-of-three' guidelines for fragment and lead-like chemical space, whereas the cyclooctyl analog breaches commonly applied lead-likeness thresholds [1]. The thiophene at C3 contributes additional polar surface area (~72.9 Ų) compared to phenyl-substituted analogs (~58–64 Ų), which may modulate permeability and solubility .

Physicochemical profiling Ligand efficiency Permeability prediction

Thiophene C3-Substituent vs. Phenyl: Electronic and Steric Differentiation in HLE Binding

The thiophen-2-yl substituent at C3 of the pyridazinone core distinguishes this compound from the phenyl-substituted analogs that dominated the early Zeneca HLE inhibitor series. Patent US5721222 identifies thienyl as a preferred R6 substituent in the 1-pyridylacetamide scaffold, alongside phenyl and 4-fluorophenyl [1]. The thiophene sulfur atom provides a distinct electrostatic potential surface and can engage in sulfur-π or CH-S interactions within the S1 pocket of HLE that phenyl cannot replicate. In the broader pyridazinone HNE inhibitor literature, heteroaryl substitution at this position has been associated with altered potency and selectivity profiles versus carbocyclic aryl groups [2].

Structure-activity relationship HLE inhibition Heterocycle SAR

Direct Acetamide Linker vs. Ethyl-Spaced Linker: Conformational Restraint Comparison

This compound employs a direct acetamide linkage between the pyridazinone N1 and the cyclopentylamide (N–CH2–C(=O)–NH–cyclopentyl), providing a single rotatable bond between core and amide. In contrast, a closely related analog, 2-cyclopentyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide (CAS 1219912-58-9), incorporates an ethyl spacer, adding two additional rotatable bonds and increasing conformational entropy [1]. The direct acetamide linker imposes greater conformational restriction, which in related HLE inhibitor series has been associated with reduced entropic penalty upon binding and potentially improved binding affinity [2]. This structural difference yields distinct molecular formulas (C15H17N3O2S vs. C17H21N3O2S) and calculated physicochemical profiles.

Conformational analysis Linker optimization Medicinal chemistry

Pyridazinone Core vs. Pyridone Core: HLE Inhibitor Scaffold Differentiation

The pyridazinone (6-oxo-1,6-dihydropyridazine) core of the target compound contains an additional endocyclic nitrogen at position 2 compared to the pyridone scaffold used in the original Zeneca non-peptidic HLE inhibitors (e.g., compound 5b, Ki = 280 ± 78 nM) [1]. This additional nitrogen alters the hydrogen-bonding capacity, electronic distribution, and tautomeric equilibrium of the heterocycle. In the broader HNE inhibitor landscape, pyridazinone has been explored as a scaffold for both HNE and STAT3 inhibitory activities, demonstrating the core's polypharmacological potential [2]. The pyridazinone ring can participate in distinct interactions with the oxyanion hole of serine proteases compared to pyridones, potentially affecting both potency and the kinetics of enzyme acylation/deacylation [3].

Scaffold hopping Heterocycle comparison HLE inhibitor design

N-Cyclopentyl vs. N-Benzyl/N-Aryl Substitution: Lipophilicity and Metabolic Stability Inference

The N-cyclopentyl group (cLogP contribution ~1.5) provides lower lipophilicity compared to the N-(2-fluorobenzyl) analog (cLogP contribution ~2.0) and substantially lower than the N-(3,3-diphenylpropyl) analog (cLogP contribution >4.0) within the same pyridazinone-thiophene scaffold . In drug discovery, lower lipophilicity is generally correlated with improved metabolic stability, reduced CYP450 inhibition, and lower plasma protein binding [1]. Cyclopentyl also lacks the benzylic C–H bonds present in N-benzyl analogs that are susceptible to oxidative metabolism by CYP450 enzymes. In the Zeneca HLE patent series, cycloalkyl substituents were explicitly claimed alongside arylalkyl groups, indicating recognition of their differentiated property profiles [2].

Metabolic stability Lipophilic efficiency Cycloalkyl SAR

Best Research and Industrial Application Scenarios for N-Cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide


Human Neutrophil Elastase (HNE) Biochemical Assay Development and Tool Compound Qualification

This compound is suitable as a structurally distinct tool compound for HNE/HLE biochemical inhibition assays, particularly where orthogonal chemotype confirmation is required alongside pyridone-based or peptidic inhibitors. The pyridazinone-thiophene scaffold (MW 303.38, clogP ~2.44) occupies a different chemical space from both the classical peptidyl trifluoromethyl ketone inhibitors and the Zeneca pyridone series (e.g., compound 5b, Ki = 280 ± 78 nM) [1]. Researchers establishing fluorogenic substrate-based HNE assays (e.g., using MeOSuc-AAPV-AMC) can employ this compound to validate that observed inhibition is chemotype-independent rather than scaffold-specific [2].

Structure-Activity Relationship (SAR) Studies of Pyridazinone N2-Substituent Effects

The cyclopentyl-substituted compound serves as a reference point in systematic SAR explorations of N2-acetamide variation within the 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl scaffold. Its intermediate lipophilicity (clogP ~2.44) and moderate molecular weight (303.38) position it as a benchmark against which larger N-cyclooctyl (estimated clogP >3.3), N-benzyl, and N-aryl analogs can be compared for properties including solubility, permeability, and target engagement [1]. The direct acetamide linker further distinguishes it from ethyl-spaced analogs (e.g., 2-cyclopentyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide, MW 331.43) in linker optimization campaigns [3].

Computational Chemistry and Molecular Docking Studies Targeting Serine Protease S1 Pockets

The thiophene-containing pyridazinone core provides a useful test case for computational modeling of sulfur-mediated interactions within the S1 subsite of serine proteases. Unlike phenyl-substituted analogs, the thiophene sulfur atom can participate in unique non-covalent interactions (sulfur-π, CH-S hydrogen bonds) with S1 pocket residues [1]. Docking studies of this compound into HLE crystal structures (PDB entries from the non-peptidic inhibitor series, e.g., related to the Zeneca program) can be used to evaluate scoring function performance for sulfur-containing heterocycles [2].

Physicochemical Profiling of Cycloalkyl-Containing Lead-like Compounds

With a molecular weight of 303.38, clogP of ~2.44, tPSA of ~72.9 Ų, and only 2 hydrogen bond donors, this compound occupies the border of lead-like chemical space as defined by the Congreve rule-of-three [1]. It is well-suited for use as a calibration standard in high-throughput physicochemical profiling assays (e.g., PAMPA permeability, shake-flask solubility, microsomal stability) where cycloalkyl-substituted heterocycles are being evaluated. Its properties can be benchmarked against more lipophilic analogs within the same scaffold family [2].

Quote Request

Request a Quote for N-cyclopentyl-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.